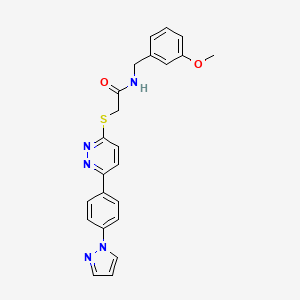

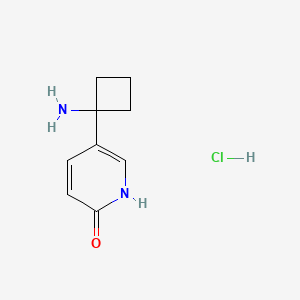

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, is a complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical and physical properties, synthesis, and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions, as described in the third paper. The product is typically crystallized using a solvent mixture, such as toluene and methanol, to achieve the desired purity and crystalline form . This suggests that a similar approach could be employed for the synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, with careful consideration of the reagents and conditions to accommodate the thio and methoxybenzyl functional groups.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as FTIR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometrical parameters, which are found to be in agreement with theoretical calculations . For our compound of interest, similar analytical techniques would likely be used to elucidate its structure, including the positions of the pyrazol, pyridazin, and methoxybenzyl groups.

Chemical Reactions Analysis

Although the provided papers do not detail specific reactions for the compound , they do mention that the molecules they studied are held together by strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds . These interactions are crucial for the stability and reactivity of the compounds. Therefore, it is reasonable to infer that 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide would also exhibit specific reactivity patterns based on its functional groups and intermolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one of interest can be deduced from their molecular electrostatic potential, HOMO and LUMO analysis, and first hyperpolarizability . These properties are indicative of the compound's charge transfer capabilities and its potential role in nonlinear optics. The vibrational frequencies and corresponding assignments provide additional insights into the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization . For 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, similar analyses would be required to fully understand its physical and chemical properties.

Scientific Research Applications

Anticancer Potential

Compounds related to the chemical structure of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide have shown promise in anticancer research. For instance, Al-Sanea et al. (2020) synthesized derivatives of this compound that exhibited significant cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020).

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds structurally similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide. Saravanan et al. (2010) found that some derivatives exhibited significant antibacterial and antifungal activities (Saravanan et al., 2010). Another study by Shamroukh et al. (2013) indicated that β-enaminonitrile derivatives of this compound class showed substantial antimicrobial efficacy (Shamroukh et al., 2013).

Antioxidant Properties

Compounds with a similar structural framework have demonstrated potent antioxidant activities. This is evident in the study by Chkirate et al. (2019), where pyrazole-acetamide derivatives exhibited significant antioxidant activity (Chkirate et al., 2019).

Anti-inflammatory and Analgesic Effects

Research also indicates the potential of these compounds in anti-inflammatory and analgesic applications. For example, Sunder et al. (2013) synthesized derivatives that showed significant anti-inflammatory activity (Sunder et al., 2013). Additionally, Saravanan et al. (2011) reported that certain synthesized thiazole derivatives exhibited noteworthy analgesic activities (Saravanan et al., 2011).

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-30-20-5-2-4-17(14-20)15-24-22(29)16-31-23-11-10-21(26-27-23)18-6-8-19(9-7-18)28-13-3-12-25-28/h2-14H,15-16H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTLQWQMFDJAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

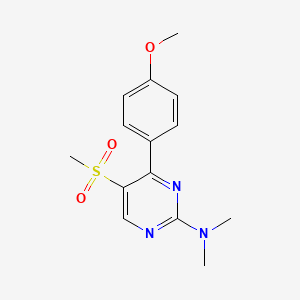

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553352.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)